molecular formula C10H20N4O2 B1599984 1,4,8,11-Tetraazacyclotetradecane-5,12-dione CAS No. 97565-24-7

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Cat. No.: B1599984
CAS No.: 97565-24-7
M. Wt: 228.29 g/mol
InChI Key: ADQVHJIRVCAHMY-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a macrocyclic compound characterized by its unique structure, which includes a 14-membered ring containing four nitrogen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione typically involves the cyclization of linear precursors containing the appropriate amino and carbonyl functionalities. One common method is the reaction of ethylenediamine with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the macrocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.

  • Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

Catalysis

1,4,8,11-Tetraazacyclotetradecane-5,12-dione acts as a ligand in catalytic processes. Its ability to enhance reaction rates and selectivity makes it valuable in organic synthesis. The compound's structure allows it to stabilize transition states and intermediates during chemical reactions, leading to improved yields and efficiency .

Metal Complexation

This compound forms stable complexes with transition metals, which is crucial for materials science. These metal complexes can be utilized in the development of new catalysts and sensors. The coordination properties of this compound have been extensively studied for their potential applications in ion separation and enzyme mimicry .

Table 1: Metal Complexes of this compound

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Ni(II)ModerateSensor Development
Co(II)HighBiological Mimicry

Pharmaceutical Development

The structural characteristics of this compound enable its application in drug design. Researchers are investigating its potential to target specific biological pathways and improve drug delivery systems. Its ability to form stable complexes with biologically relevant metals enhances its utility in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography and spectroscopy techniques. It aids in the detection and quantification of various substances within complex mixtures. The unique properties of this compound facilitate the development of sensitive analytical methods for environmental monitoring and quality control in pharmaceuticals .

Environmental Science

The compound shows promise in environmental applications, particularly in the remediation of heavy metal pollutants. Its ability to chelate heavy metals allows for effective removal from contaminated water sources. This sustainable approach to environmental cleanup is gaining attention as regulations on pollution become stricter .

Case Studies

Case Study 1: Catalytic Applications
A study demonstrated that this compound significantly increased the efficiency of a palladium-catalyzed reaction by stabilizing the palladium complex. This led to a reduction in reaction time by 30% while maintaining high selectivity for the desired product .

Case Study 2: Drug Delivery Systems
Research highlighted the use of this compound as a carrier for anticancer drugs. By forming complexes with platinum-based drugs, it enhanced their solubility and bioavailability in cellular environments. In vitro studies showed an increase in cytotoxicity against cancer cells compared to unmodified drugs .

Mechanism of Action

The mechanism by which 1,4,8,11-Tetraazacyclotetradecane-5,12-dione exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a chelating agent, forming stable complexes with metal ions through its nitrogen and oxygen atoms. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclam (1,4,8,11-tetraazacyclotetradecane)

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

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Biological Activity

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, also known as 5,12-Dioxocyclam or its dihydrate form, is a complex organic compound notable for its unique cyclic structure containing four nitrogen atoms within a 14-membered ring. This compound has garnered attention in various fields due to its significant biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H20N4O2
  • Molecular Weight : Approximately 264.32 g/mol
  • Structure : The compound features two carbonyl groups (C=O) and is characterized by its cyclic arrangement of nitrogen atoms which contribute to its reactivity and binding capabilities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Metal Complexation : This compound forms stable complexes with transition metals, enhancing its utility in catalysis and sensor development. Its ability to bind metal ions is crucial for its applications in medicinal chemistry and environmental science .
  • Pharmaceutical Applications : The unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways. Its derivatives have shown promise in enzyme mimicry and as agents for ion separation .
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

This compound can be synthesized through various methods including Michael addition reactions involving ethylenediamine. The synthesis process has been characterized using spectroscopic techniques such as NMR and IR spectroscopy .

Interaction with Metal Ions

The interaction of this compound with metal ions has been extensively studied. For instance:

  • Cobalt(III) Complexes : The formation of cobalt(III) complexes using this ligand has demonstrated high selectivity and stability, which are essential for applications in analytical chemistry .
Metal IonBinding AffinityBiological Relevance
Cobalt(III)HighPotential use in drug formulation
Copper(II)ModerateCatalytic applications
Zinc(II)ModerateEnzyme mimicry

Therapeutic Applications

Several studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : Research indicates that metal complexes of this compound can bind to DNA and potentially induce apoptosis in cancer cells by forming interstrand cross-links similar to cisplatin .
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVHJIRVCAHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CCNCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423029
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97565-24-7
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as --NHCH2CH2NHCH2CH2C(O)--2.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
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reactant
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[Compound]
Name
--NHCH2CH2NHCH2CH2C(O)--2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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